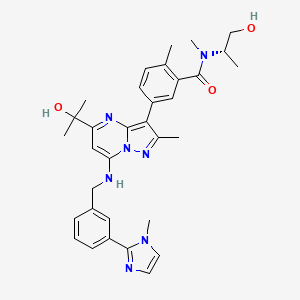![molecular formula C25H27F3N4O4 B10830895 8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one CAS No. 2403733-82-2](/img/structure/B10830895.png)
8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLPG3970 is a first-in-class inhibitor of salt-inducible kinase 2 and salt-inducible kinase 3. It has been developed for the treatment of inflammatory and autoimmune diseases. Salt-inducible kinases are part of the adenosine monophosphate-activated protein kinase family and play a crucial role in regulating inflammatory and immune pathways .
Preparation Methods
The synthesis of GLPG3970 involves a series of chemical reactions designed to achieve high selectivity and potency against salt-inducible kinase 2 and salt-inducible kinase 3. The synthetic route includes the optimization of structure-activity relationships to enhance selectivity for salt-inducible kinase 1 and improve time-dependent inhibition characteristics . Specific details on the reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
GLPG3970 undergoes various chemical reactions, including inhibition of salt-inducible kinase 2 and salt-inducible kinase 3. The compound’s dual mechanism of action involves the modulation of pro-inflammatory and immunoregulatory pathways. Common reagents and conditions used in these reactions include biochemical and target-based cell assays to profile selectivity and potency . Major products formed from these reactions include reduced levels of tumor necrosis factor alpha and increased levels of interleukin-10 .
Scientific Research Applications
GLPG3970 has been extensively studied for its potential therapeutic applications in inflammatory and autoimmune diseases. It has shown promising results in preclinical models of arthritis, psoriasis, and ulcerative colitis . The compound’s ability to modulate immune responses makes it a valuable tool in both basic and applied research in chemistry, biology, and medicine.
Mechanism of Action
GLPG3970 exerts its effects by inhibiting salt-inducible kinase 2 and salt-inducible kinase 3, which are involved in the regulation of inflammatory and immune responses. The inhibition of these kinases leads to a molecular transcriptional switch that reduces the expression of pro-inflammatory mediators and enhances the expression of immunoregulatory cytokines . This dual mechanism of action is responsible for the compound’s therapeutic effects in various inflammatory conditions .
Comparison with Similar Compounds
GLPG3970 is unique in its dual inhibition of salt-inducible kinase 2 and salt-inducible kinase 3. Other similar compounds include inhibitors of individual kinases within the adenosine monophosphate-activated protein kinase family, but they do not exhibit the same dual mechanism of action. The selectivity and potency of GLPG3970 against salt-inducible kinase 2 and salt-inducible kinase 3 make it a first-in-class compound with distinct therapeutic potential .
Properties
CAS No. |
2403733-82-2 |
|---|---|
Molecular Formula |
C25H27F3N4O4 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C25H27F3N4O4/c1-34-21-13-18(12-17-2-4-31(16-25(26,27)28)24(33)23(17)21)20-15-29-22-14-19(3-5-32(20)22)36-11-8-30-6-9-35-10-7-30/h3,5,12-15H,2,4,6-11,16H2,1H3 |
InChI Key |
XASOHFCUIQARJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)N(CC2)CC(F)(F)F)C3=CN=C4N3C=CC(=C4)OCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


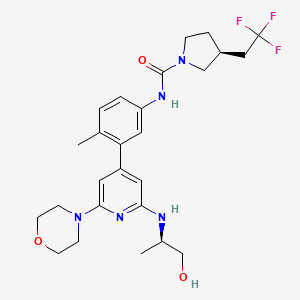

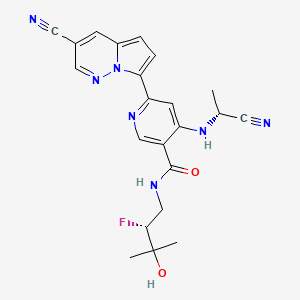
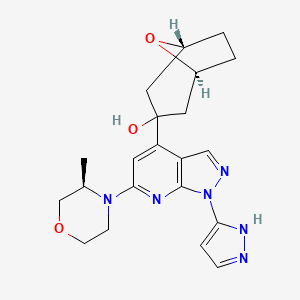
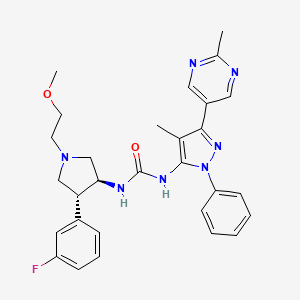
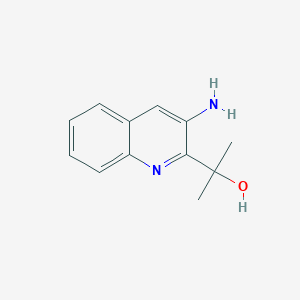


![(2S)-N-[4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,4-dimethylpentanamide](/img/structure/B10830870.png)
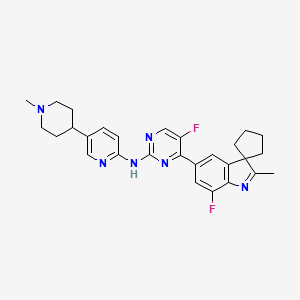
![4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B10830884.png)
![16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine](/img/structure/B10830885.png)
![4-(4-amino-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-16-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10830891.png)
